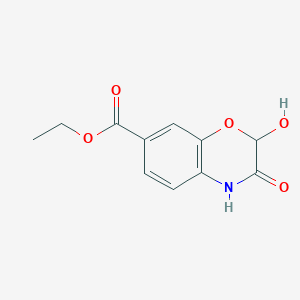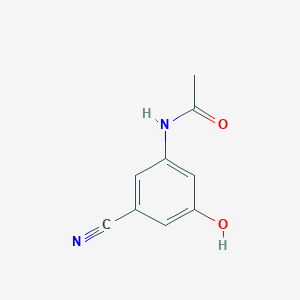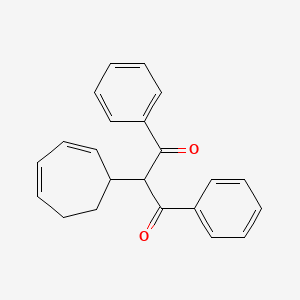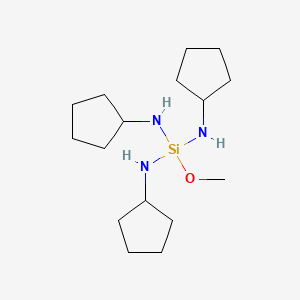![molecular formula C28H26 B14191161 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene CAS No. 919341-62-1](/img/structure/B14191161.png)
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]oct-1-ene core with a 2,2-diphenylethenyl and a phenyl group attached. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and high efficiency
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl and diphenylethenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Eosin Y as a photocatalyst under visible light conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1,4-Bis(2,2-diphenylethenyl)benzene: Known for its use in OLEDs.
2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity.
Spirocyclic oxindoles: Investigated for their medicinal chemistry applications.
Uniqueness: 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene stands out due to its unique spirocyclic structure, which imparts significant rigidity and three-dimensionality. This structural uniqueness makes it particularly valuable in applications requiring specific spatial configurations and stability.
Properties
CAS No. |
919341-62-1 |
|---|---|
Molecular Formula |
C28H26 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C28H26/c1-5-13-22(14-6-1)25(23-15-7-2-8-16-23)21-26-27(24-17-9-3-10-18-24)28(26)19-11-4-12-20-28/h1-3,5-10,13-18,21H,4,11-12,19-20H2 |
InChI Key |
HTKOZEMOHBGIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
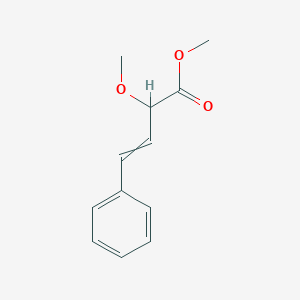
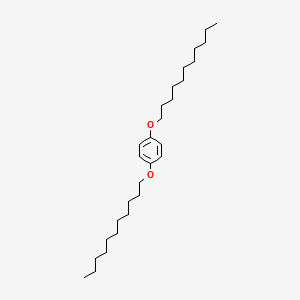
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)

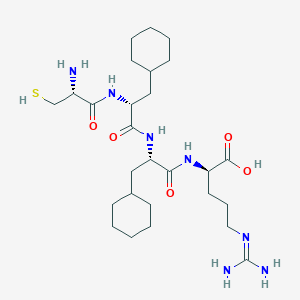
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
